molecular formula C23H20N2O3S B11398135 4-(benzenesulfonyl)-2-phenyl-N-(2-phenylethyl)-1,3-oxazol-5-amine

4-(benzenesulfonyl)-2-phenyl-N-(2-phenylethyl)-1,3-oxazol-5-amine

Cat. No.: B11398135
M. Wt: 404.5 g/mol
InChI Key: XALQAVWYAPHRFT-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-2-phenyl-N-(2-phenylethyl)-1,3-oxazol-5-amine is an organic compound that features a complex structure with multiple functional groups. This compound is part of the oxazole family, which is known for its aromatic properties and diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-2-phenyl-N-(2-phenylethyl)-1,3-oxazol-5-amine typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-2-phenyl-N-(2-phenylethyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Electrophiles: Halogens (Cl2, Br2), nitronium ion (NO2+).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-(benzenesulfonyl)-2-phenyl-N-(2-phenylethyl)-1,3-oxazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-2-phenyl-N-(2-phenylethyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H20N2O3S

Molecular Weight

404.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-2-phenyl-N-(2-phenylethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C23H20N2O3S/c26-29(27,20-14-8-3-9-15-20)23-22(24-17-16-18-10-4-1-5-11-18)28-21(25-23)19-12-6-2-7-13-19/h1-15,24H,16-17H2

InChI Key

XALQAVWYAPHRFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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